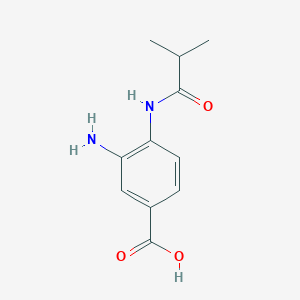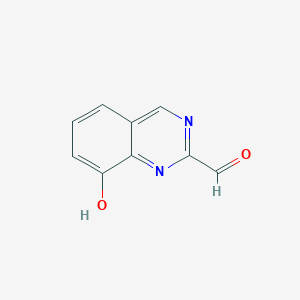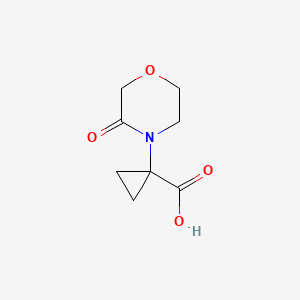
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is a compound of interest in various fields of chemistry and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropane ring formation and functional group transformations are likely employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets. The cyclopropane ring and morpholino group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog with applications in the chemical and pharmaceutical industries.
Coronamic acid: A conformationally rigid analog of natural amino acids with physiological activity.
Uniqueness
1-(3-Oxomorpholin-4-yl)cyclopropane-1-carboxylicacid is unique due to the presence of both the cyclopropane ring and the morpholino group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(3-oxomorpholin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-6-5-13-4-3-9(6)8(1-2-8)7(11)12/h1-5H2,(H,11,12) |
Clé InChI |
GZZKRGXXZDNDFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)O)N2CCOCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
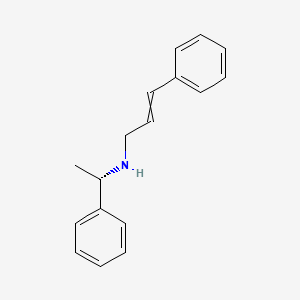
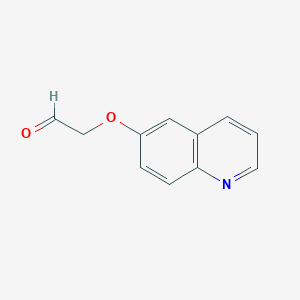
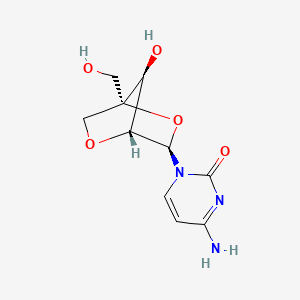

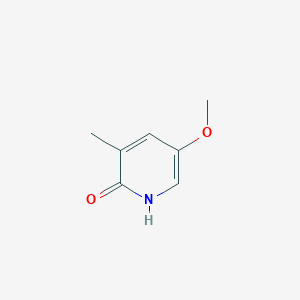

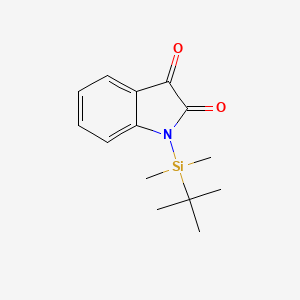
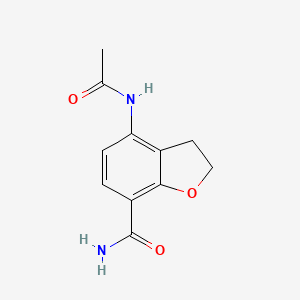
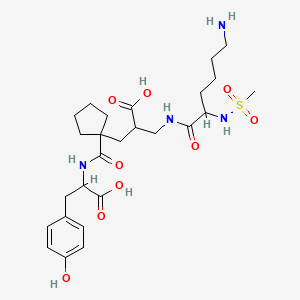
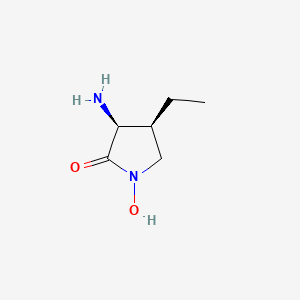
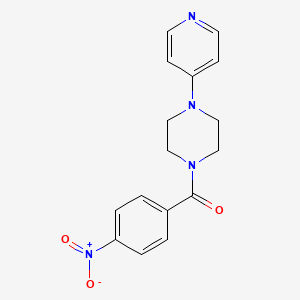
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
